Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
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Description
Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Clociguanil, and it belongs to the pyrimidine class of compounds.
Scientific Research Applications
Structural and Conformational Analysis
Phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate and its derivatives have been extensively studied for their structural and conformational properties. For instance, Stolarczyk et al. (2018) synthesized novel 5-methyl-4-thiopyrimidine derivatives from this compound, exploring their molecular structures and conformational aspects through single-crystal X-ray diffraction. These studies revealed significant variations in hydrogen-bond interactions and molecular conformations based on substituents at specific positions on the pyrimidine ring, contributing to a deeper understanding of the structural and molecular behavior of these compounds (Stolarczyk et al., 2018).
Synthesis and Chemical Behavior
The compound and its related structures have been a focal point in synthetic chemistry. Bernardino et al. (2007) delved into the synthesis of related pyrimidine derivatives, highlighting an efficient synthetic route and examining the antiviral activities of these derivatives against various viruses. The study emphasized the synthesis pathways and the biological relevance of these compounds, indicating their potential in medicinal chemistry (Bernardino et al., 2007).
properties
IUPAC Name |
phenyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c1-18-12-14-7-9(13)10(15-12)11(16)17-8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLVZNMZLUJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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